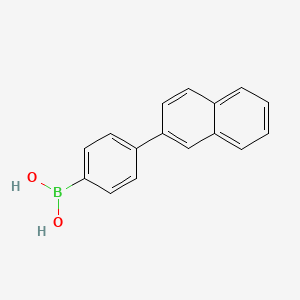

4-(2-Naphthyl)phenylboronic acid

Descripción

Significance of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids, organic compounds featuring a boron atom bonded to an aryl group and two hydroxyl groups (Ar-B(OH)₂), have become fundamentally important in modern organic chemistry. mackenzie.brwikipedia.org Their stability, low toxicity, and ease of handling make them versatile building blocks for constructing complex molecular architectures. boronmolecular.comnih.gov The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.orgboronmolecular.comnih.gov This reaction's tolerance of a wide variety of functional groups has revolutionized the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.comuwindsor.cathieme-connect.com Beyond their role in C-C bond formation, arylboronic acids are utilized in various other transformations, including C-N and C-O couplings, and as organometallic catalysts. mackenzie.brwikipedia.org

The Unique Role of 4-(2-Naphthyl)phenylboronic Acid in Contemporary Chemical Synthesis and Materials Science

Within the extensive family of arylboronic acids, this compound stands out due to its unique structure, which incorporates a rigid and extended π-conjugated system. This feature, combining a phenyl and a naphthyl group, imparts specific electronic and steric properties that make it a valuable reagent in specialized applications. atomfair.com It is a crucial intermediate for creating complex biaryl structures, which are foundational components in various advanced materials. atomfair.com Specifically, this compound is instrumental in the development of organic electronic materials, including Organic Light-Emitting Diodes (OLEDs), and in the synthesis of fluorescent probes and liquid crystals. atomfair.comalfa-chemistry.com Its ability to form stable, reversible covalent bonds with molecules containing diol groups also underpins its use in sensor technology. boronmolecular.com

Structure

2D Structure

Propiedades

IUPAC Name |

(4-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAKBYFBIWELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670208 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918655-03-5 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2 Naphthyl Phenylboronic Acid and Its Derivatives

Established Synthetic Pathways for Arylboronic Acids Relevant to 4-(2-Naphthyl)phenylboronic Acid

The synthesis of this compound can be achieved through established pathways for arylboronic acids. These methods generally involve either the formation of an aryl-metal bond followed by reaction with a boron electrophile or the direct introduction of a boron-containing group onto the aromatic ring using a transition metal catalyst.

A traditional and widely used method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080). orgsyn.orgnih.gov This approach relies on the generation of a nucleophilic aryl species, which then attacks the electrophilic boron atom of the borate ester. Subsequent hydrolysis of the resulting boronic ester yields the desired arylboronic acid. orgsyn.org

The use of Grignard reagents is a classic method for forming the aryl-metal bond necessary for this synthetic strategy. google.comclockss.orgelectronicsandbooks.com The Grignard reagent, typically prepared from an aryl halide (e.g., 2-(4-bromophenyl)naphthalene) and magnesium metal, is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to prevent multiple additions. google.comwikipedia.orggoogle.com The resulting boronic ester is then hydrolyzed to afford the arylboronic acid. google.com While effective, this method can be sensitive to functional groups that are incompatible with the highly reactive Grignard reagent. google.com

A specific synthesis of this compound involves a two-step process. First, 2-(4-bromophenyl)naphthalene (B1276496) is synthesized via a Suzuki coupling reaction between 2-naphthylboronic acid and 1,4-dibromobenzene. In the second step, the resulting 2-(4-bromophenyl)naphthalene is converted to its Grignard reagent and then reacted with triisopropyl borate, followed by hydrolysis to yield this compound. guidechem.com

| Reactant 1 | Reactant 2 | Reagents | Product | Yield |

| 2-Naphthylboronic acid | 1,4-Dibromobenzene | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Bromophenyl)naphthalene | Not specified |

| 2-(4-Bromophenyl)naphthalene | Mg, Triisopropyl borate | THF, then H₂O | This compound | Not specified |

This table illustrates a two-step synthesis of this compound using a Grignard reagent.

An alternative to Grignard reagents is the use of organolithium species, which are typically generated through lithium-halogen exchange. wikipedia.orgnih.govharvard.edu This reaction is often very fast, proceeding at low temperatures, and can be more tolerant of certain functional groups than Grignard formation. wikipedia.orgharvard.edu The exchange is most favorable for aryl iodides and bromides. wikipedia.org The resulting aryllithium reagent is then quenched with a borate ester, followed by hydrolysis. nih.govorganic-chemistry.org

For the synthesis of this compound, 2-(4-bromophenyl)naphthalene can be treated with an alkyllithium reagent, such as n-butyllithium, at a very low temperature (-78°C) to form the corresponding aryllithium intermediate. guidechem.com This intermediate is then reacted with triisopropyl borate, and subsequent aqueous workup yields the final product. guidechem.com

| Starting Material | Reagents | Intermediate | Final Product | Yield |

| 2-(4-Bromophenyl)naphthalene | n-Butyllithium, THF, -78°C | 4-(2-Naphthyl)phenyllithium | This compound | 36% |

| Triisopropyl borate, then H₂O |

This table outlines the synthesis of this compound via a lithium-halogen exchange. guidechem.com

In recent decades, transition metal-catalyzed methods have emerged as powerful alternatives for the synthesis of arylboronic acids, offering milder reaction conditions and greater functional group tolerance. nih.govorgsyn.orggoogle.com These methods directly install a boryl group onto an aryl halide or triflate, bypassing the need for pre-formed organometallic reagents.

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.orgorganic-chemistry.orgwikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org This method is highly versatile and tolerates a wide range of functional groups. wikipedia.org A key advantage is the formation of a stable boronic ester that can be easily purified before hydrolysis to the boronic acid. organic-chemistry.org

While a specific example for the direct Miyaura borylation of a 4-(2-naphthyl)phenyl halide to the corresponding boronic acid is not detailed in the provided search results, the initial step in one of the syntheses of this compound utilizes a Suzuki-Miyaura coupling, which is a closely related and fundamental reaction in this field. nih.govguidechem.com

| Aryl Halide/Triflate | Boron Source | Catalyst | Base | Product |

| Ar-X (X = I, Br, OTf) | B₂pin₂ | Pd(dba)₂/ligand or PdCl₂(dppf) | KOAc, K₃PO₄ | Ar-B(pin) |

This table provides a general overview of the Miyaura borylation reaction.

A more recent and atom-economical approach is the direct borylation of arenes through C-H bond activation. researchgate.netrsc.orgrsc.orgnih.gov This strategy avoids the need for pre-functionalized starting materials like aryl halides. rsc.orgnih.gov Iridium-catalyzed borylations are particularly effective for this transformation, often exhibiting high regioselectivity based on steric factors. mdpi.com For biaryl systems, this can provide a route to borylated products that might be challenging to access through other means. The development of directing groups allows for selective borylation at specific positions, such as the ortho position to the directing group. rsc.orgmdpi.com

While the direct C-H borylation of 4-(2-naphthyl)benzene to produce this compound is a plausible synthetic route, specific examples and detailed conditions are not provided in the search results. This remains an area of active research in synthetic organic chemistry. rsc.orgrsc.org

| Substrate | Boron Source | Catalyst | Product |

| Arene | B₂pin₂ or HBpin | [Ir(COD)Cl]₂/ligand | Borylated Arene |

This table presents a generalized scheme for the direct C-H borylation of arenes.

Transmetalation Reactions Involving Arylsilanes and Arylstannanes

Transmetalation is a fundamental step in many cross-coupling reactions and can also be employed for the synthesis of boronic acids from other organometallic precursors, such as arylsilanes and arylstannanes. rsc.orgnih.gov This approach involves the transfer of an aryl group from silicon or tin to a boron atom, typically through the use of a boron halide.

From Arylsilanes: The conversion of arylsilanes to arylboronic acids often requires a strong electrophilic boron source, such as boron tribromide (BBr₃). The reaction proceeds by electrophilic substitution, where the silicon-carbon bond is cleaved and a boron-carbon bond is formed. This method can be harsh and may not be suitable for substrates with sensitive functional groups. nih.gov

From Arylstannanes: The synthesis from arylstannanes, often involving an organotin reagent, is a key feature of the Stille reaction. wikipedia.orgyoutube.com This palladium-catalyzed cross-coupling reaction can be adapted to form boronate esters. elsevierpure.com The mechanism involves the oxidative addition of a halide to the palladium catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org While effective, the high toxicity of organotin reagents is a significant drawback. wikipedia.orgyoutube.com

| Precursor Type | Reagent/Catalyst | General Conditions | Key Characteristics |

| Arylsilanes | Boron tribromide (BBr₃) | Electrophilic substitution | Can require harsh conditions, limited functional group tolerance. nih.gov |

| Arylstannanes | Palladium catalyst, Diboron reagent | Stille-type coupling | Versatile, but involves highly toxic tin reagents. wikipedia.orgelsevierpure.com |

Emerging Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods for producing boronic acids.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of chemical building blocks, including arylboronic acids. organic-chemistry.org This technique offers significant advantages over traditional batch processing, particularly for reactions involving highly reactive intermediates like organolithium species. organic-chemistry.orgorganic-chemistry.org

In a typical flow setup for boronic acid synthesis, an aryl halide is mixed with an organolithium reagent (e.g., n-BuLi or t-BuLi) to perform a halogen-lithium exchange. This lithiated intermediate is then immediately mixed with a borate ester (e.g., trimethyl borate) to form the boronate, which is subsequently quenched with acid to yield the boronic acid. The entire process can occur within seconds. organic-chemistry.org

Research has demonstrated the capability of this methodology to achieve high throughput (e.g., ~60 g/h) with excellent yield and purity, often eliminating the need for extensive purification. organic-chemistry.orgorganic-chemistry.org This approach enhances safety by minimizing the accumulation of hazardous reagents and provides excellent temperature control and mixing efficiency. organic-chemistry.org

| Feature | Description | Reported Advantages | Reference |

| Reaction Time | Total reaction time can be less than 1 second. | Combines "Flash Chemistry" with high throughput. | organic-chemistry.org |

| Throughput | Capable of producing multigram quantities per hour (~60 g/h). | Scalable from medicinal chemistry to early development scales. | organic-chemistry.orgorganic-chemistry.org |

| Safety | Mitigates risks associated with handling organolithium reagents. | Minimizes accumulation of unstable intermediates. | organic-chemistry.org |

| Purity | Often yields highly pure boronic acids (>95%) after simple workup. | Reduces the need for time-consuming purification steps. | organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for boronic acids. A key aspect is the inherent nature of boronic acids themselves, which are considered "green" compounds due to their low toxicity and their degradation to boric acid, an environmentally benign substance.

Several strategies are being employed to make the synthesis of arylboronic acids more sustainable:

Catalysis in Aqueous Media: The development of palladium catalyst systems that are effective in water or mixed aqueous-organic solvents reduces the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Milder Reaction Conditions: Research focuses on developing catalytic systems that operate at lower temperatures and without harsh reagents, thereby reducing energy consumption and waste. nih.govnih.gov For instance, methods are being developed for the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron, avoiding the use of highly reactive organometallics. nih.govorganic-chemistry.orgnih.gov

Atom Economy: Multicomponent reactions, where three or more reactants combine in a single step to form the product, are being explored. These reactions improve atom economy by minimizing the formation of byproducts and eliminating the need to isolate intermediates.

The pursuit of these green principles aims to create synthetic pathways that are not only efficient but also safer and more environmentally responsible.

Mechanistic Investigations of Reactions Involving 4 2 Naphthyl Phenylboronic Acid

Fundamental Reaction Mechanisms in Cross-Coupling Processes

4-(2-Naphthyl)phenylboronic acid is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. qualitas1998.net The catalytic cycle, typically mediated by a palladium complex, involves a sequence of fundamental steps. qualitas1998.netnih.gov

The catalytic cycle begins with the oxidative addition of an organohalide (e.g., an aryl halide) to a low-valent palladium(0) species. qualitas1998.net This step is often rate-determining and involves the cleavage of the carbon-halide (C-X) bond and the formation of a new organopalladium(II) complex. researchgate.net The palladium center is oxidized from the 0 to the +2 state. The efficiency of this step is highly dependent on the nature of the halide leaving group, with reactivity generally following the trend of bond dissociation energy. qualitas1998.net

For aryl chlorides, which have a strong C-Cl bond, the oxidative addition is notoriously slow and often requires specialized ligands to facilitate the reaction. qualitas1998.net In the context of a reaction with this compound, an aryl iodide or bromide would be the preferred coupling partner to ensure efficient oxidative addition.

Transmetalation is the crucial step where the organic moiety from the boron atom is transferred to the palladium(II) center. capes.gov.br For this to occur efficiently with this compound, a base is required. youtube.com The base (e.g., carbonate or hydroxide) reacts with the boronic acid to form a more nucleophilic boronate species [RB(OH)₃]⁻. nih.gov This increased nucleophilicity facilitates the transfer of the 4-(2-naphthyl)phenyl group to the electrophilic palladium(II) complex, displacing the halide or other leaving group. nih.gov

Activation of Boronic Acid : The boronic acid reacts with a base (e.g., OH⁻) to form a tetrahedral boronate complex.

Formation of Pre-transmetalation Intermediate : The activated boronate species coordinates to the Pd(II) center. nih.gov

Transfer of Organic Group : The 4-(2-naphthyl)phenyl group is transferred from boron to palladium.

Kinetic and computational studies have shown that the structure of the boronic acid derivative, such as a boronic ester, can significantly affect the rate of transmetalation. nih.gov While boronic acids are common, certain boronic esters can undergo transmetalation directly, sometimes at enhanced rates compared to the parent acid. nih.gov The key factors influencing this step are the creation of an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to the boron. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. qualitas1998.net In this stage, the two organic groups coupled on the palladium(II) center—the one from the initial oxidative addition and the 4-(2-naphthyl)phenyl group from transmetalation—form a new carbon-carbon bond as they are eliminated from the metal. researchgate.net This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. nih.gov For the reaction to proceed, the two organic groups typically need to be in a cis orientation on the palladium complex. youtube.com The reductive elimination step is generally fast, especially for forming biaryl compounds. mit.edu

Lewis Acid Catalysis Mechanisms

Beyond its role in cross-coupling, the boron atom in this compound is inherently electron-deficient, allowing it to function as a Lewis acid. wikipedia.org This property can be exploited to catalyze reactions by activating Lewis basic functional groups.

Arylboronic acids, including this compound, can serve as effective catalysts for dehydrative condensation reactions, such as the formation of amides from carboxylic acids and amines. nih.gov The mechanism hinges on the Lewis acidic character of the boron atom.

The proposed catalytic cycle involves:

Formation of an Acyloxyboron Intermediate : The boronic acid reacts with a carboxylic acid. This reaction forms a mixed anhydride (B1165640) or an acyloxyboron species. scispace.com

Electrophilic Activation : The formation of this intermediate increases the electrophilicity of the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack. scispace.com

Nucleophilic Attack : An amine (or other nucleophile) attacks the activated carbonyl group.

Catalyst Regeneration : The tetrahedral intermediate formed collapses to yield the final amide product and regenerate the boronic acid catalyst.

Research has shown that this catalytic activity can be significantly enhanced by the cooperative action of a nucleophilic co-catalyst, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). nih.gov The boronic acid activates the carboxylic acid, while the co-catalyst facilitates the key bond-forming step. The steric and electronic properties of the arylboronic acid play a crucial role; for instance, electron-withdrawing groups on the phenyl ring can increase the Lewis acidity and catalytic efficiency. rsc.org

LUMO-Lowering Effects in Cycloaddition Reactions

In the realm of cycloaddition reactions, particularly the Diels-Alder reaction, the electronic properties of the reactants are paramount in determining the reaction rate and selectivity. wikipedia.org The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is a key factor. stereoelectronics.org Attaching electron-withdrawing groups to the dienophile lowers its LUMO energy, which generally enhances the reaction rate by decreasing the HOMO-LUMO energy gap. stereoelectronics.org

While specific studies detailing the LUMO-lowering effects of the this compound moiety in cycloaddition reactions are not extensively documented in the provided search results, the principles of Lewis acid catalysis in Diels-Alder reactions offer valuable insights. wikipedia.org Boronic acids can act as Lewis acids, which are known to accelerate Diels-Alder reactions. stereoelectronics.org Traditionally, this acceleration was attributed to the Lewis acid coordinating to the dienophile, thereby lowering its LUMO energy and narrowing the HOMO-LUMO gap. wikipedia.org

However, more recent studies have proposed an alternative mechanism known as Pauli-lowering catalysis. This theory suggests that Lewis acids reduce the steric Pauli repulsion between the diene and dienophile, rather than solely lowering the dienophile's LUMO energy. wikipedia.org In some instances, particularly with strong Brønsted acids in aza-Diels-Alder reactions, a switch from Pauli-lowering to LUMO-lowering catalysis has been observed, especially when the diene is multi-protonated. nih.govresearchgate.net

For this compound, its boronic acid group could potentially act as a Lewis acid catalyst, influencing the LUMO of a dienophile in a cycloaddition reaction. The extent of this effect would depend on the specific reaction conditions and the nature of the dienophile. Theoretical and experimental studies focusing on cycloadditions involving this specific boronic acid would be necessary to fully elucidate the operative mechanism, be it LUMO-lowering, Pauli-lowering, or a combination of both. nih.govnih.gov

Reversible Covalent Complex Formation with Diols and Polyols

A hallmark of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, such as sugars and other polyols. wikipedia.orgresearchgate.net This interaction leads to the formation of cyclic boronate esters.

Boronate Ester Formation and Cleavage Dynamics

The formation of a boronate ester from this compound and a diol is a dynamic equilibrium process. researchgate.netresearchgate.net The reaction involves the condensation of the boronic acid's hydroxyl groups with the hydroxyl groups of the diol. researchgate.net The stability and rate of formation and cleavage of these boronate esters are influenced by several factors, including the structure of the diol, steric hindrance, and the electronic properties of the boronic acid. nih.govnih.gov

The kinetics of boronate ester formation can be complex. Studies on other phenylboronic acid systems have shown that the reaction can proceed through different pathways. For instance, the reaction can involve the nucleophilic attack of the diol on the neutral trigonal boronic acid or on the anionic tetrahedral boronate. nih.gov The presence of ortho-aminomethyl groups on phenylboronic acids has been shown to lower the pKa of the boronic acid and facilitate the departure of a solvent molecule, thereby influencing the reaction kinetics. nih.gov While this compound lacks this specific substituent, the electronic nature of the naphthyl group can still play a role in the reactivity of the boronic acid moiety.

The reversible nature of this bond is crucial for applications in areas like self-healing materials and drug delivery systems, where the dynamic cleavage and reformation of the boronate ester bond can be triggered by external stimuli. researchgate.netresearchgate.net

Below is a table summarizing the binding constants of various boronic acids with different diols, illustrating the influence of boronic acid structure on binding affinity.

| Boronic Acid | Diol | Binding Constant (K) [M⁻¹] |

| Phenylboronic Acid | Fructose (B13574) | 1.5 x 10³ |

| Phenylboronic Acid | Glucose | Data not available |

| 3-Acetamidophenylboronic acid | Sorbitol | Data not available |

| 4-Methylcarbamoylphenylboronic acid | Sorbitol | Data not available |

| 4-Formylphenylboronic acid | Sorbitol | Data not available |

pH-Dependent Equilibria of Boronic Acid Species

The equilibrium between the boronic acid and its corresponding boronate ester is highly dependent on the pH of the solution. researchgate.netresearchgate.net Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form upon interaction with a Lewis base like water or a diol. wikipedia.orgnih.gov The pKa of a typical arylboronic acid is around 9. wikipedia.org

At pH values below the pKa, the neutral trigonal form of the boronic acid predominates. As the pH increases to values near and above the pKa, the equilibrium shifts towards the formation of the anionic tetrahedral boronate species. nih.govresearchgate.net This tetrahedral form is generally more stable and binds more strongly to diols. researchgate.net Therefore, the formation of boronate esters is typically more favorable in neutral to basic conditions. researchgate.net

The pH-dependent nature of this equilibrium is a key feature exploited in the design of "smart" materials and sensors. researchgate.net For example, hydrogels cross-linked by boronate esters can exhibit pH-responsive swelling or degradation. researchgate.net The specific pKa of this compound will determine the precise pH range over which it effectively binds to diols. Electron-withdrawing or -donating substituents on the aromatic rings can influence the pKa of the boronic acid. nih.gov

The following table shows the pKa values for several phenylboronic acid derivatives, demonstrating the effect of substituents on acidity.

| Boronic Acid | pKa |

| Phenylboronic acid | ~9.0 |

| 3-Acetamidophenylboronic acid | Higher than 9.0 |

| 4-Methylcarbamoylphenylboronic acid | Lower than 9.0 |

| 4-Formylphenylboronic acid | Lower than 9.0 |

Photoinduced Electron Transfer (PET) Mechanisms in this compound Systems

The presence of the naphthalene (B1677914) fluorophore in this compound opens up the possibility of its involvement in Photoinduced Electron Transfer (PET) processes. rsc.org PET is a phenomenon where an excited-state electron is transferred from a donor molecule to an acceptor molecule. wikipedia.org In the context of fluorescent sensors, PET is a common mechanism for signal transduction. nih.gov

A typical PET sensor consists of a fluorophore linked to a receptor unit that can act as an electron donor or acceptor. In the "off" state, the fluorescence of the fluorophore is quenched due to electron transfer with the receptor. Upon binding of an analyte to the receptor, the electronic properties of the receptor are altered, which can inhibit the PET process and lead to a "turn-on" of fluorescence. nih.gov

In systems involving this compound, the naphthalene moiety serves as the fluorophore. The boronic acid group, particularly in its boronate ester form, can modulate the PET process. For instance, the binding of a saccharide to the boronic acid can alter the electron-donating or -accepting ability of the phenylboronic acid portion of the molecule. rsc.org This change can affect the efficiency of PET between the naphthalene and the phenylboronic acid moiety, resulting in a change in fluorescence intensity. rsc.orgresearchgate.net

The mechanism often involves the interaction of the boronic acid with an appended amine group, where the amine acts as the PET quencher. nih.gov However, in the case of this compound itself, the PET process would likely involve the phenylboronic acid moiety directly or its interaction with the solvent and any bound diols. The specific dynamics of the PET process, including the direction of electron transfer and the factors influencing its efficiency, would require detailed photophysical studies. researchgate.net

Catalytic Applications of 4 2 Naphthyl Phenylboronic Acid

Role as a Lewis Acid Catalyst in Organic Transformations

The electron-deficient nature of the boron atom in 4-(2-Naphthyl)phenylboronic acid allows it to function as a potent Lewis acid. This acidity is harnessed to activate various functional groups, facilitating a range of important organic transformations.

Activation of Carboxylic Acids for Amidation and Other Nucleophilic Additions

Arylboronic acids are effective catalysts for the direct condensation of carboxylic acids and amines to form amides, a fundamental transformation in organic chemistry. researchgate.netorganic-chemistry.org This process typically involves the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The removal of water is often necessary to drive the reaction to completion. nih.gov While specific studies focusing solely on this compound in this context are not extensively documented in the reviewed literature, the general mechanism established for arylboronic acids is applicable. The catalytic efficiency can be influenced by the electronic nature of the substituents on the arylboronic acid. organic-chemistry.org For instance, the use of cooperative catalytic systems, such as an arylboronic acid with 4-(dimethylamino)pyridine N-oxide (DMAPO), has been shown to be highly effective for the amidation of less reactive carboxylic acids. wikipedia.org

Catalysis in Diels-Alder Cycloadditions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be significantly accelerated by Lewis acid catalysts. nih.govnih.gov Boronic acids, including phenylboronic acid, have been shown to catalyze Diels-Alder reactions by activating the dienophile. nih.gov This activation is believed to occur through the formation of a boronate ester intermediate, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the cycloaddition. researchgate.net In some cases, boronic acids can also act as templates, directing the regioselectivity of the reaction. nih.gov For example, a phenylboronic acid-templated Diels-Alder reaction between anthrone (B1665570) and methyl 4-hydroxy-2-butenoate resulted in the formation of a single regioisomer in high yield. nih.gov Although specific examples detailing the use of this compound as a catalyst for Diels-Alder reactions were not prominent in the surveyed literature, its inherent Lewis acidity suggests its potential applicability in this area, warranting further investigation.

Asymmetric Catalysis Using Chiral this compound Derivatives

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of a single enantiomer of a chiral molecule. nih.gov Chiral derivatives of boronic acids have been employed as effective catalysts and ligands in a variety of asymmetric transformations. While the direct synthesis and application of chiral derivatives of this compound in asymmetric catalysis are not extensively reported, the broader field of chiral boronic acid chemistry provides a strong precedent for their potential. For instance, the diastereomeric resolution of racemic 1,1'-bi-2-naphthol (B31242) (BINOL) boronic acid using a chiral boron ligand has been successfully demonstrated. researchgate.net The resulting enantiomerically pure BINOL boronic acids were then utilized in Suzuki coupling reactions to synthesize a range of chiral BINOL derivatives. researchgate.net This approach highlights the potential for creating chiral catalysts from boronic acid precursors. The synthesis of various chiral polymer catalysts, some incorporating ionic structures, has also been explored for applications in asymmetric reactions. arkat-usa.org

This compound in Transition Metal-Catalyzed Reactions

Beyond its role as a Lewis acid, this compound is a widely utilized and indispensable reagent in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. wikipedia.orgjyu.fi This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. chemspider.com this compound serves as an excellent coupling partner in these reactions, providing the 4-(2-naphthyl)phenyl moiety to the final product. The reaction generally proceeds under mild conditions and exhibits a broad substrate scope. chemspider.com

The success of the Suzuki-Miyaura coupling reaction using this compound is highly dependent on the nature of the coupling partner, the catalyst system, and the reaction conditions. A wide range of aryl and vinyl halides can be successfully coupled with arylboronic acids.

Generally, the reactivity of aryl halides follows the order: I > Br > Cl. Aryl iodides and bromides are typically more reactive and couple efficiently under various conditions. researchgate.netarkat-usa.org The coupling of aryl chlorides, which are often more readily available and less expensive, can be more challenging and may require more specialized and highly active catalyst systems. jyu.fi

The electronic properties of the substituents on the aryl halide can also influence the reaction outcome. Both electron-donating and electron-withdrawing groups are generally well-tolerated. wikipedia.orgarkat-usa.org However, sterically hindered substrates, such as those with ortho-substituents on the aryl halide, may require optimized reaction conditions or more sophisticated ligands to achieve high yields. wikipedia.org

The coupling of vinyl halides with arylboronic acids is also a well-established transformation, providing a direct route to arylated alkenes. researchgate.net The stereochemistry of the vinyl halide is often retained in the product.

The following table provides illustrative examples of the Suzuki-Miyaura cross-coupling of various aryl and vinyl halides with phenylboronic acid, which serves as a general indicator of the expected reactivity trends for similar reactions with this compound.

| Aryl/Vinyl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 98 | rsc.org |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | arkat-usa.org |

| 4-Chlorobenzonitrile | Phenylboronic acid | [Pd(IPr)(cinnamyl)Cl] | K₂CO₃ | t-Amyl alcohol | 99 | researchgate.net |

| 2-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 85 | wikipedia.org |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 | arkat-usa.org |

| (E)-β-Bromostyrene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₃PO₄ | THF/H₂O | 88 | researchgate.net |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 78 |

Regioselectivity and Stereoselectivity Control

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, controlling regioselectivity and stereoselectivity is paramount when multiple reactive sites or stereocenters are present. While specific studies on this compound are not extensively documented in this exact context, the principles can be inferred from reactions with analogous arylboronic acids.

Regioselectivity: When a substrate contains multiple electrophilic sites, such as different halogen atoms or triflate groups, the outcome of the coupling with this compound is governed by the relative reactivity of these sites. Generally, the oxidative addition of the palladium(0) catalyst is faster for more reactive C-X bonds (I > Br > OTf > Cl). For instance, in a molecule containing both a bromo and a triflate group, the Suzuki-Miyaura reaction can often be directed selectively to the bromo position. In the synthesis of complex coumarins, sequential cross-coupling reactions have been demonstrated where the first coupling occurs at a more reactive site at a lower temperature, followed by a second coupling at a less reactive site at a higher temperature, allowing for the controlled, differential arylation with two different boronic acids. researchgate.net

Stereoselectivity: The stereochemical outcome of Suzuki-Miyaura reactions is critical when using enantioenriched starting materials. Reactions involving secondary alkylboron nucleophiles have been shown to proceed with high stereospecificity, typically retention of configuration, particularly when using specific palladium catalysts and additives like silver(I) oxide. nih.gov For allylic substrates, the stereoselectivity (retention vs. inversion) can often be controlled by the choice of phosphine (B1218219) ligands on the palladium catalyst, which influences the mechanism of transmetalation and reductive elimination. nih.gov Although direct examples with this compound are sparse, it is expected to follow these established principles, transferring the 4-(2-naphthyl)phenyl group with predictable stereochemistry based on the chosen catalytic system.

Heck-Type Cross-Coupling Reactions

The Mizoroki-Heck reaction traditionally involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org A modern, halide-free variation, often termed the oxidative or Heck-type reaction, utilizes arylboronic acids like this compound as the arylating agent. nih.gov This approach avoids the generation of halide waste and often proceeds under milder conditions. kaist.ac.kr

The catalytic cycle for this reaction differs from the classic Heck reaction in its initiation step. Instead of an oxidative addition of Pd(0) to an aryl halide, the cycle begins with the transmetalation of the aryl group from the boronic acid to a Pd(II) salt. rsc.org An oxidant, such as a copper(II) salt, silver salt, or sometimes molecular oxygen, is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after the product is released. nih.govkaist.ac.kr

Research has demonstrated the successful Heck-type arylation of various alkenes, such as acrylates and styrenes, using arylboronic acids. The reaction conditions typically involve a palladium(II) catalyst, an oxidant, and a solvent. The choice of oxidant and reaction conditions can significantly influence the yield and selectivity of the desired product. kaist.ac.krresearchgate.net

| Entry | Alkene Substrate | Catalyst | Oxidant | Solvent | Product | Yield |

| 1 | n-Butyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | iPrOH/H₂O | Butyl (E)-3-(4-(naphthalen-2-yl)phenyl)acrylate | High |

| 2 | Styrene | Pd(OAc)₂ | Cu(OAc)₂ | DMF | (E)-1-(4-(naphthalen-2-yl)phenyl)-2-phenylethene | Good |

| 3 | Eugenol | [PdCl(C₃H₅)]₂ | Cu(OAc)₂ | DMF | Arylated Eugenol Derivative | ~90% nih.gov |

Copper-Promoted C-O and C-N Cross-Coupling

The Chan-Lam coupling reaction provides a powerful method for forming carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds using arylboronic acids. wikipedia.org This copper-catalyzed reaction is an important alternative to the palladium-catalyzed Buchwald-Hartwig amination. A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, without the need for expensive and sensitive phosphine ligands. rsc.orgorganic-chemistry.org

In this transformation, this compound can be coupled with a wide range of N-H and O-H containing substrates, including amines, anilines, amides, phenols, and alcohols. organic-chemistry.org The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org

The scope of the Chan-Lam reaction is broad, and it has been successfully applied to the synthesis of complex molecules, including N-aryl heterocycles. nih.govresearchgate.net The choice of base and solvent can be crucial for optimizing the reaction yield.

Rhodium-Catalyzed Additions

Rhodium complexes are effective catalysts for the addition of arylboronic acids to carbon-carbon and carbon-oxygen double bonds. These reactions, particularly the 1,4-conjugate addition to α,β-unsaturated systems and the 1,2-addition to aldehydes, provide a direct route to functionalized products.

In the presence of a chiral rhodium catalyst, these additions can be rendered highly enantioselective. thieme-connect.com A common catalytic system involves the in situ generation of the active catalyst from a rhodium precursor like Rh(acac)(C₂H₄)₂ and a chiral bisphosphine ligand such as (S)-BINAP or (R)-Segphos. acs.orgorganic-chemistry.org The reaction is often carried out in a mixed aqueous-organic solvent system at elevated temperatures. thieme-connect.com The catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the rhodium center, followed by insertion of the unsaturated substrate and subsequent protonolysis to release the product and regenerate the active rhodium species. thieme-connect.comrug.nl

Using this compound, this methodology allows for the asymmetric synthesis of chiral compounds bearing the bulky 4-(2-naphthyl)phenyl moiety. For example, its addition to α,β-unsaturated ketones, esters, or nitroalkenes can produce β-arylated products with high enantiomeric excess (ee). thieme-connect.comrsc.org

| Entry | Substrate | Rhodium Precursor | Ligand | Solvent | Product Type | ee (%) |

| 1 | 2-Cyclohexenone | Rh(acac)(C₂H₄)₂ | (S)-BINAP | Dioxane/H₂O | Chiral 3-aryl cyclohexanone | >95 thieme-connect.com |

| 2 | Coumarin derivative | Rh(acac)(C₂H₄)₂ | (R)-Segphos | Dioxane/H₂O | Chiral 4-aryl chroman-2-one | >99 acs.org |

| 3 | Benzaldehyde (B42025) | [Rh(acac)(CO)₂] | dppf | THF/H₂O | Diaryl methanol | N/A nih.gov |

| 4 | β-Nitrostyrene | Rh(acac)(C₂H₄)₂ | Chiral Diene | Toluene/H₂O | Chiral β-aryl nitroalkane | >95 rsc.orgrsc.org |

Applications of 4 2 Naphthyl Phenylboronic Acid in Organic Synthesis

Construction of Carbon-Carbon Bonds

The ability of 4-(2-Naphthyl)phenylboronic acid to act as a nucleophilic partner in transition metal-catalyzed reactions is central to its utility in forming carbon-carbon bonds. This reactivity is the foundation for synthesizing a wide range of organic molecules, from relatively simple biaryls to intricate polycyclic and heterocyclic systems.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, and this compound is an excellent substrate for this transformation. In these reactions, the boronic acid couples with an aryl halide or triflate in the presence of a palladium catalyst and a base. The 4-(2-naphthyl)phenyl group is transferred from boron to the palladium center and then to the coupling partner, yielding a new biaryl structure.

The rigid and extended aromatic system of this compound makes it particularly useful for the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and complex biaryls, which are motifs found in many functional materials and pharmaceutical compounds. The reactivity of the boronic acid can be influenced by the electronic nature of the substituents on its aromatic rings, though it is generally a robust and effective coupling partner.

Table 1: Examples of Biaryl Synthesis via Suzuki-Miyaura Coupling

| Aryl Halide Partner | Catalyst System | Base | Product |

|---|---|---|---|

| 4-Bromoaniline | Pd(PPh₃)₄ | K₂CO₃ | 4'-(2-Naphthyl)-[1,1'-biphenyl]-4-amine |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 4-(2-Naphthyl)-4'-nitro-1,1'-biphenyl |

This table is illustrative and based on typical Suzuki-Miyaura reaction conditions. Specific yields and conditions would be dependent on detailed experimental procedures.

The transition metal-catalyzed asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to electron-deficient olefins, such as conjugated enones and chromones, is a powerful method for creating stereocenters. In this process, the 4-(2-naphthyl)phenyl group is added to the β-position of the activated double bond. The use of chiral ligands on the metal catalyst (typically palladium or rhodium) allows for high levels of enantioselectivity, producing one enantiomer of the product in excess.

This reaction is highly valuable as the resulting chiral ketones and chromanones are important intermediates in the synthesis of natural products and medicinal agents. Research has shown that various chiral phosphine (B1218219) ligands can be effective in guiding the stereochemical outcome of the addition of arylboronic acids to cyclic enones, achieving high yields and enantiomeric excesses (ee). For instance, the addition to β-(2-hydroxyaryl)enones can lead to the formation of chiral chromenes after a subsequent cyclization and elimination step.

Table 2: Asymmetric 1,4-Addition of this compound

| Michael Acceptor | Chiral Catalyst System | Product Type | Typical ee (%) |

|---|---|---|---|

| 2-Cyclohexen-1-one | [Rh(acac)(CO)₂] / (S)-BINAP | Chiral 3-aryl-cyclohexanone | >95% |

| (E)-Chalcone | [Pd(TFA)₂(dppf)] | Chiral 1,3-diarylpropan-1-one | >90% |

Data in this table is representative of results from studies on asymmetric additions of arylboronic acids.

The reactivity of this compound can be harnessed in tandem or cascade reactions, where a single synthetic operation triggers multiple bond-forming events. These processes are highly efficient as they build molecular complexity rapidly from simple starting materials.

An example of such a process is a tandem 1,4-addition/cyclization sequence. The initial conjugate addition of this compound to a suitably functionalized enone can create an intermediate that undergoes a subsequent intramolecular reaction. For instance, the palladium-catalyzed 1,4-addition to a β-(2-hydroxyaryl)enone can be followed by an intramolecular cyclization to form a chromanol, which can then be converted to other useful structures. Another example involves a tandem 1,4-addition followed by an intramolecular aldol (B89426) condensation, which can be used to construct enantioenriched polycyclic systems like 1-aryl-1H-indenes. These reactions showcase the utility of boronic acids in orchestrating complex transformations.

This compound is employed in the direct C-H arylation of heterocycles to produce arylated derivatives. This modern approach avoids the need for pre-functionalized (e.g., halogenated) heterocycles, making it a more atom-economical strategy. The reaction typically involves the coupling of the boronic acid with an electron-deficient heterocycle in the presence of a catalyst and an oxidant.

For example, the arylation of electron-deficient N-heterocycles can be achieved at room temperature using a catalytic amount of silver(I) nitrate (B79036) with a persulfate co-oxidant. This method is tolerant of a wide range of functional groups and provides a direct route to valuable arylated heterocycles. While specific examples with benzofurans and benzothiophenes are less common under these radical-based conditions, palladium-catalyzed C-H activation pathways offer alternative routes for their arylation.

Table 3: Direct C-H Arylation of Heterocycles

| Heterocycle | Catalyst / Oxidant | Product |

|---|---|---|

| Pyridine | AgNO₃ / K₂S₂O₈ | 2-[4-(2-Naphthyl)phenyl]pyridine |

| Quinoline | AgNO₃ / K₂S₂O₈ | 2-[4-(2-Naphthyl)phenyl]quinoline |

This table illustrates the general applicability of arylboronic acids in direct C-H arylation reactions.

Functionalization and Derivatization Strategies

Beyond its direct use in constructing carbon skeletons, this compound is central to strategies that introduce key functional groups. The biaryl structures synthesized from this reagent can be further modified, or the boronic acid itself can participate in reactions that form carbon-heteroatom bonds.

The introduction of amino and halogen groups is crucial for tuning the electronic and pharmacological properties of molecules. The biaryl products derived from this compound can undergo standard electrophilic aromatic substitution reactions. For example, nitration followed by reduction can install an amino group, while treatment with elemental halogens and a Lewis acid can introduce bromine or chlorine atoms onto the aromatic rings.

Alternatively, the Chan-Lam coupling reaction provides a direct method for forming a C-N bond using the boronic acid. This copper-catalyzed reaction couples the arylboronic acid with an amine, providing a powerful and mild route to N-arylated compounds. This method is complementary to traditional methods and works for a variety of N-H containing compounds, including heterocycles.

Table 4: Functionalization Strategies

| Reaction Type | Substrate | Reagents | Functionalized Product |

|---|---|---|---|

| Chan-Lam Amination | This compound | Aniline, Cu(OAc)₂, Pyridine | N-(4'-(2-Naphthyl)-[1,1'-biphenyl]-4-yl)aniline |

| Electrophilic Bromination | 4-(2-Naphthyl)-1,1'-biphenyl | Br₂, FeBr₃ | Bromo-4-(2-naphthyl)-1,1'-biphenyl |

This table outlines potential functionalization pathways for compounds derived from or using this compound.

Synthesis of Complex Molecular Scaffolds Bearing the this compound Moiety

The structural motif of this compound serves as a versatile building block in the assembly of intricate molecular architectures with significant potential in medicinal chemistry. Its incorporation into various molecular frameworks, such as dipeptide analogues, chalcone (B49325) derivatives, and Selective Estrogen Receptor Degraders (SERDs), has led to the development of novel compounds with promising biological activities.

Dipeptide Boronic Acid Analogues

Dipeptidyl boronic acids have garnered considerable attention as potent enzyme inhibitors, largely inspired by the success of the proteasome inhibitor bortezomib. nih.gov The synthesis of dipeptide boronic acid analogues often involves the coupling of an amino acid with an α-aminoboronate.

A general synthetic strategy commences with the acidic saponification of a peptide ester to yield an amino acid. nih.gov This is followed by a coupling reaction between the resulting amino acid and an aminoboronate trifluoroacetate, which produces a dipeptidyl boronic ester. Subsequent transesterification of the boronic ester with isobutyl boronic acid can yield the final dipeptide boronic acid products in moderate to high yields. nih.gov

Furthermore, boronic acids themselves can act as catalysts in dipeptide synthesis. For instance, (2-(thiophen-2-ylmethyl)phenyl)boronic acid has been demonstrated to catalyze the formation of dipeptides. nih.gov This catalytic approach offers an alternative to traditional stoichiometric coupling reagents. researchgate.net The development of versatile building-block approaches has further streamlined the synthesis of a diversity of peptide-boronic acids, overcoming previous challenges such as multi-step routes and low yields. rsc.org

| Reactants | Reaction Type | Product | Key Features | Reference |

| Peptide Ester, Aminoboronate Trifluoroacetate, Isobutyl Boronic Acid | Multi-step Synthesis | Dipeptide Boronic Acid | Involves saponification, coupling, and transesterification. | nih.gov |

| N-hydroxy Amino Acid Methyl Ester, Amino Acid tert-Butyl Esters | Boronic Acid Catalysis | N-hydroxy Dipeptide Derivatives | Catalyzed by a boronic acid, proceeds without significant racemization. | researchgate.net |

| Fmoc-protected Amino Acids | Solid-Phase Synthesis | Diverse Peptide-Boronic Acids | Versatile building-block approach for diversity-oriented synthesis. | rsc.org |

Chalcone-Boronic Acid Derivatives

Chalcones, characterized by an open-chain flavonoid structure, are known for their broad spectrum of biological activities. The incorporation of a boronic acid moiety into the chalcone scaffold has been explored to enhance their therapeutic potential, particularly as anticancer agents. nih.govjohnshopkins.edu

The primary method for synthesizing chalcone-boronic acid derivatives is the Claisen-Schmidt aldol condensation. nih.govnih.gov This reaction typically involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) in the presence of a base, such as potassium hydroxide (B78521) (KOH) in methanol. nih.govnih.govresearchgate.net

For instance, the synthesis of a chalcone-boronic acid analogue can be initiated by the reaction of a suitable acetophenone derivative with an aldehyde. researchgate.net In cases where the boronic acid functionality is introduced onto an aromatic ring, a common strategy involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, such as trimethyl borate. nih.govresearchgate.net

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a styrylboronic acid can be reacted with a benzoyl chloride in the presence of a palladium catalyst. nih.gov

| Reactants | Reaction Type | Product | Key Features | Reference |

| Substituted Acetophenone, Substituted Benzaldehyde | Claisen-Schmidt Condensation | Chalcone-Boronic Acid | Base-catalyzed condensation. | nih.govnih.gov |

| Aryl Halide, Diboronic Acid Reagent | Suzuki-Miyaura Coupling | Arylboronic Acid Intermediate | Palladium-catalyzed cross-coupling. | nih.gov |

| Styrylboronic Acid, Benzoyl Chloride | Suzuki-Miyaura Coupling | Chalcone | Palladium-catalyzed cross-coupling. | nih.gov |

SERD Boronic Acid Analogues

Selective Estrogen Receptor Degraders (SERDs) are a class of therapeutic agents that target the estrogen receptor for degradation. To enhance the bioavailability and allow for oral administration of SERDs like fulvestrant (B1683766), boronic acid analogues have been synthesized. nih.gov

The synthesis of a SERD boronic acid analogue based on fulvestrant involves a multi-step process. nih.govresearchgate.net The initial step is the conversion of a hydroxyl group to a triflate. This is followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronic ester is then hydrolyzed to the corresponding boronic acid. nih.govresearchgate.net This synthetic strategy highlights the utility of palladium-catalyzed cross-coupling reactions in the functionalization of complex molecules with boronic acid moieties.

| Starting Material | Key Reagents | Reaction Sequence | Product | Reference |

| Fulvestrant Analogue | Triflic Anhydride (B1165640), B₂pin₂, Palladium(II) Acetate, KOH | 1. Triflation 2. Borylation 3. Hydrolysis | SERD Boronic Acid Analogue | nih.govresearchgate.net |

4 2 Naphthyl Phenylboronic Acid in Materials Science and Supramolecular Chemistry

Design and Fabrication of Polymeric Materials

Phenylboronic Acid-Decorated Polymeric Nanomaterials

Phenylboronic acid (PBA) and its derivatives are widely used to functionalize polymeric nanomaterials for biomedical applications, owing to their ability to form reversible covalent bonds with diol-containing molecules like sugars and glycoproteins. researchgate.netnih.gov The decoration of polymeric nanoparticles with PBA moieties can create systems for targeted drug delivery or biosensing. researchgate.netrsc.org

When 4-(2-Naphthyl)phenylboronic acid is used for this purpose, its naphthyl group introduces distinct characteristics. The large, hydrophobic naphthyl moiety can enhance the loading capacity of nanoparticles for poorly water-soluble drugs through hydrophobic and π-π stacking interactions. Furthermore, the inherent fluorescence of the naphthalene (B1677914) unit allows for the development of nanomaterials that can be tracked or used for imaging, integrating diagnostic and therapeutic functions into a single platform. nih.govnih.gov These nanomaterials are often synthesized through the self-assembly of amphiphilic block copolymers where this compound is incorporated into one of the blocks. nih.gov

Glucose-Sensitive Hydrogels and Microgels

Phenylboronic acid-based hydrogels are a major focus of research for creating "smart" systems that respond to changes in glucose concentration. rsc.orgresearchgate.net The fundamental mechanism involves the reversible complexation between the boronic acid group and the cis-diol units of glucose. nih.govnih.gov This interaction alters the charge and hydrophilicity of the polymer network, leading to a change in the hydrogel's volume, such as swelling or shrinking. nih.govnih.gov

The incorporation of this compound into a hydrogel matrix influences these properties in several ways:

Fluorescence Sensing: The naphthalene fluorophore provides a secondary mechanism for detection. The binding of glucose to the boronic acid can alter the local electronic environment, causing a detectable change in fluorescence intensity. jlu.edu.cn This allows for the fabrication of dual-response sensors that report glucose levels through both volumetric and optical signals. Research on a similar amphiphile containing both naphthalene and phenylboronic acid demonstrated that saccharide binding could significantly increase fluorescence intensity by diminishing photoinduced electron transfer (PET). jlu.edu.cn

Supramolecular Organoboron Polymers

Supramolecular polymers are long-chain structures formed through directional and reversible non-covalent interactions. The unique structural features of this compound make it an excellent candidate for constructing these materials. The large, flat, and electron-rich surface of the naphthylphenyl unit is ideal for promoting self-assembly through π-π stacking interactions, which can drive the formation of ordered, high-molecular-weight aggregates.

Additionally, the boronic acid functional group can participate in the formation of dynamic covalent bonds. Under dehydrating conditions, three boronic acid molecules can condense to form a stable six-membered boroxine (B1236090) ring. These dynamic linkages, combined with non-covalent forces like hydrogen bonding and π-π stacking, allow for the creation of self-healing and stimuli-responsive materials. The combination of a rigid aromatic backbone with a dynamic boronic acid group enables the design of robust yet adaptable supramolecular organoboron polymers.

Advanced Functional Materials Incorporating this compound

The distinct electronic and photophysical properties of this compound have positioned it as a key component in the development of advanced functional materials, particularly in optics and electronics.

Fluorescent Host Materials

The intrinsic fluorescence of the naphthalene moiety makes this compound suitable for use in fluorescent sensors. In this context, it can act as a "host" material where the boronic acid serves as a recognition site for a "guest" analyte. The binding of an analyte, such as a saccharide or anion, to the boronic acid receptor alters the photophysical properties of the naphthalene fluorophore. jlu.edu.cnnih.gov

This change can manifest as either fluorescence quenching (turning "off") or enhancement (turning "on"). For instance, the formation of a boronic ester with fructose (B13574) has been shown to increase fluorescence emission by up to 41-fold at physiological pH. nih.gov This occurs because the binding event disrupts processes like photoinduced electron transfer (PET) that would otherwise quench the fluorescence of the naphthalene unit. jlu.edu.cn This principle allows for the design of highly sensitive and selective sensors where the presence of a target molecule is transduced into a clear optical signal.

Optoelectronic Materials

The extended π-conjugation and structural rigidity of this compound are highly desirable for applications in organic electronics. It serves as a crucial building block for synthesizing larger conjugated molecules and polymers used in devices like Organic Light-Emitting Diodes (OLEDs).

Its role is often as a precursor for hole-transporting or light-emitting materials. The naphthylphenyl structure provides a robust aromatic system that can efficiently transport positive charge carriers (holes). Moreover, its wide energy gap and high photoluminescence efficiency make it and its derivatives suitable for use as blue light emitters, which are among the most challenging components to develop for full-color display applications. The ability to systematically modify its structure through Suzuki coupling reactions, where the boronic acid is a key reactant, allows for the fine-tuning of the electronic and optical properties of the final material to optimize device performance.

Summary of Applications

The following table summarizes the key applications of this compound in materials science and the primary function provided by the molecule in each context.

| Material Type | Section | Core Application | Key Function of this compound Moiety |

| Polymeric Nanomaterials | 6.1.1 | Targeted Drug Delivery, Biosensing | Introduces hydrophobicity, enables π-π stacking for drug loading, provides a fluorescent tag. |

| Hydrogels/Microgels | 6.1.2 | Glucose Sensing, Smart Drug Delivery | Provides glucose-responsive cross-linking via boronic ester formation; adds hydrophobicity and fluorescence. |

| Supramolecular Polymers | 6.1.3 | Self-Healing Materials, Responsive Gels | Acts as a rigid building block promoting self-assembly via π-π stacking; forms dynamic boroxine linkages. |

| Fluorescent Sensors | 6.2.1 | Analyte Detection (saccharides, anions) | Acts as a host with a boronic acid receptor and a naphthalene fluorophore reporter. |

| Optoelectronic Materials | 6.2.2 | Organic Light-Emitting Diodes (OLEDs) | Serves as a building block for hole-transporting and blue light-emitting materials due to its extended π-conjugation. |

Crystal Engineering and Self-Assembly Processes

The fields of crystal engineering and supramolecular chemistry focus on designing and synthesizing novel solid-state architectures with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the self-assembly of molecules. This compound, with its unique structural features, has emerged as a valuable building block in these disciplines.

The boronic acid group (–B(OH)₂) is a key player in directing self-assembly. Similar to carboxylic acids and amides, it can act as both a hydrogen bond donor and acceptor, facilitating the formation of robust intermolecular connections. nih.gov The large, rigid, and planar naphthyl group introduces significant steric bulk and the potential for extended π-conjugation, further influencing the packing of molecules in the crystal lattice.

A common motif in the crystal structures of phenylboronic acids is the formation of hydrogen-bonded dimers. rsc.org These dimers can then further interconnect to form more extended structures like ribbons. rsc.org The specific nature of these interactions and the resulting supramolecular architecture are highly dependent on the substituents on the phenyl ring. For instance, ortho-substituted arylboronic acids exhibit different interconnection patterns of their dimeric units compared to the parent phenylboronic acid. rsc.org

The ability of boronic acids to form reversible covalent bonds with diols is another significant aspect of their self-assembly behavior. msu.educymitquimica.com This interaction can be harnessed to create complex, multi-component assemblies. For example, the condensation of diboronic acids with diols can lead to the formation of macrocycles or polymeric materials. msu.edu While specific studies on the co-crystallization of this compound with diols are not extensively detailed in the provided search results, the general principles of boronic acid chemistry suggest this is a promising avenue for creating novel materials.

The self-assembly of boronic acid derivatives is not limited to crystal engineering but is also relevant in the formation of self-assembled monolayers (SAMs). rsc.org Although research in this area is still developing, boronic acids are considered promising precursors for creating ordered molecular layers on various substrates. rsc.org

Detailed research findings on the specific crystal structure and self-assembly of this compound itself are not extensively present in the provided results. However, based on the behavior of analogous compounds, the following table summarizes the expected key intermolecular interactions and their potential impact on the supramolecular structure.

| Intermolecular Interaction | Structural Feature Involved | Potential Role in Self-Assembly |

| Hydrogen Bonding | Boronic acid group (–B(OH)₂) | Formation of dimers and extended ribbon or sheet structures. |

| π-π Stacking | Phenyl and Naphthyl rings | Stabilization of the crystal lattice through aromatic interactions. |

| OH–π Interactions | Hydroxyl groups and aromatic rings | Can contribute to the interconnection of dimeric units. rsc.org |

| Reversible Covalent Bonding | Boronic acid group and diols | Formation of boronate esters, leading to multi-component assemblies. msu.edu |

Further research involving single-crystal X-ray diffraction of this compound and its co-crystals would provide more definitive insights into its specific self-assembly patterns and pave the way for its rational design in various materials science applications.

Medicinal Chemistry and Biological Applications of 4 2 Naphthyl Phenylboronic Acid Derivatives

Biosensing and Molecular Recognition

The unique ability of the boronic acid functional group to form reversible covalent bonds with cis-diols has positioned 4-(2-Naphthyl)phenylboronic acid and its derivatives as valuable tools in the field of biosensing and molecular recognition. This interaction is fundamental to the development of sensors for a wide array of biologically significant molecules. The naphthyl group in this compound can further influence its binding affinity and selectivity through steric and electronic effects, as well as providing a platform for fluorescent or electrochemical signaling.

Glucose Sensing Systems

The development of accurate and continuous glucose monitoring systems is a critical area of research, driven by the global prevalence of diabetes mellitus. Phenylboronic acid (PBA) derivatives have emerged as promising synthetic receptors for glucose, offering an alternative to enzyme-based sensors. nih.govfrontiersin.org The fundamental principle behind PBA-based glucose sensing lies in the reversible formation of a cyclic ester between the boronic acid and the cis-diol groups of glucose. nih.govfrontiersin.org This binding event can be transduced into a measurable signal through various mechanisms, including changes in fluorescence, color, or the volume of a hydrogel matrix. nih.govacs.org

While specific studies focusing exclusively on this compound for glucose sensing are not extensively detailed in the reviewed literature, the principles governing other phenylboronic acid derivatives are directly applicable. For instance, hydrogels functionalized with PBA moieties exhibit volumetric changes in response to glucose concentrations, a property that has been harnessed in optical sensing platforms. nih.gov In one such system, a microengineered optical diffuser was imprinted on a PBA-functionalized hydrogel film. The binding of glucose caused the hydrogel to swell, altering the focal length of microlenses within the diffuser and thus changing the light transmission, which could be quantified using a smartphone's photodiode. nih.gov

Another approach involves the use of fluorescent boronic acid derivatives. The binding of glucose can modulate the fluorescence of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). For example, strategically designed boronic acid-containing fluorophores have been shown to exhibit changes in fluorescence intensity upon glucose binding, with some probes designed for potential use in contact lenses to monitor tear glucose levels.

The table below summarizes the performance of various phenylboronic acid-based glucose sensing systems, illustrating the versatility of this class of compounds.

| Sensor Type | Phenylboronic Acid Derivative | Analyte | Detection Method | Key Findings |

| Optical Diffuser Hydrogel | Phenylboronic acid functionalized hydrogel | Glucose | Change in light transmission | Quantitative measurement of glucose using a smartphone. nih.gov |

| Photonic Crystal Hydrogel | Poly(N-isopropylacrylamide-co-3-acrylamidophenyl boronic acid) | Glucose | Colorimetric (diffraction wavelength shift) | High sensitivity and selectivity for glucose with easy regeneration. acs.org |

| Holographic Sensor | 3-Acrylamidophenylboronic acid | Glucose | Diffraction wavelength change | Capable of measuring glucose in whole blood and plasma without interference from common substances. frontiersin.org |

| Fluorescent Probe | [4-(anthracen-2-yl-carbamoyl)-3-fluorophenyl] boronic acid/γ-CD complex | Glucose | Fluorescence dimer emission | Visible fluorescence change upon glucose binding. nih.gov |

Recognition of Saccharides, Glycoproteins, and Glycans

The ability of boronic acids to interact with cis-diols extends beyond glucose to a wide range of saccharides, making them powerful tools for the recognition of complex carbohydrates like glycoproteins and glycans. Glycoproteins play crucial roles in cellular recognition, signaling, and immune responses, and their aberrant glycosylation is often associated with disease.

Phenylboronic acid derivatives have been immobilized on various surfaces, such as gold electrodes and dextran-coated sensor chips, to create affinity platforms for capturing glycoproteins. For example, a self-assembled monolayer of 4-aminophenylboronic acid on a gold electrode has been used to immobilize horseradish peroxidase (HRP), a model glycoprotein (B1211001). In another study, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid was immobilized on a carboxymethyl dextran (B179266) surface for the analysis of glycoprotein interactions using surface plasmon resonance (SPR). vwr.com This research highlighted that the binding of glycoproteins is dictated by the terminal saccharide of the glycan chain, demonstrating the potential for selective recognition. vwr.com

The reversible nature of the boronic acid-diol interaction is particularly advantageous, allowing for the capture and subsequent release of glycoproteins for further analysis, such as mass spectrometry. researchgate.net Resins functionalized with m-aminophenylboronic acid are commercially available for the enrichment of glycosylated proteins from complex biological samples like serum. researchgate.net

The following table details examples of phenylboronic acid derivatives used in the recognition of saccharides and glycoproteins.

| Phenylboronic Acid Derivative | Application | Analyte(s) | Technique |

| 4-Aminophenylboronic acid | Glycoprotein immobilization | Horseradish Peroxidase (HRP) | Electrochemistry |

| 4-[(2-aminoethyl)carbamoyl]phenylboronic acid | Glycoprotein interaction analysis | Fetuin, Asialofetuin | Surface Plasmon Resonance (SPR) vwr.com |

| m-Aminophenylboronic acid | Glycoprotein enrichment | Serum glycoproteins | Affinity Chromatography researchgate.net |

| 4-Mercaptophenylboronic acid functionalized gold nanoparticles | Sialic acid detection | Sialic acid | Colorimetric assay |

Detection of Nucleosides, Nucleotides, and Phosphorylated Molecules

The fundamental building blocks of nucleic acids—nucleosides and nucleotides—and other phosphorylated molecules contain ribose sugar moieties, which possess cis-diol groups. This structural feature makes them targets for recognition by boronic acids. While specific applications of this compound in this area are not widely documented, the general principles of boronic acid-based recognition are applicable.

Fluorescent probes incorporating boronic acid moieties have been developed for the detection of nucleotides. The binding of a nucleotide to the boronic acid can trigger a change in the fluorescence signal, enabling quantification. Furthermore, sensor arrays composed of multiple boronic acid derivatives, each with a different fluorophore, have been used to create unique "fingerprints" for various nucleotides, allowing for their discrimination. nih.gov

Boronic acid-functionalized materials have also been employed in electrochemical biosensors for the detection of DNA and lipopolysaccharides (LPS), which contain phosphorylated components and sugar moieties, respectively. mdpi.com For instance, an electrochemical aptasensor for LPS has been developed using boronate-affinity interaction. mdpi.com

The interaction of boronic acids with phosphorylated saccharides has also been explored. A two-component system involving a boronic acid and a fluorescent dye has been shown to detect phosphorylated saccharides with a "turn-on" fluorescence response. nih.gov

Biosensors for Catecholamines and Dopamine (B1211576)

Catecholamines, such as dopamine, are crucial neurotransmitters, and their dysregulation is implicated in various neurological disorders. The catechol group—a benzene (B151609) ring with two adjacent hydroxyl groups—is an ideal target for boronic acid binding.

The reaction between a phenylboronic acid and the catechol group of dopamine forms a stable boronate ester, a principle that has been successfully exploited for the electrochemical detection of dopamine. nih.gov This approach is particularly valuable as it allows for the detection of dopamine at physiological pH and in the presence of high concentrations of ascorbic acid, a common interferent in biological samples. nih.gov

While the specific use of this compound in this context is not extensively reported, other phenylboronic acid derivatives have been incorporated into various sensor platforms for catecholamine detection. For example, ion-selective electrodes based on bifunctional boronic acid receptors have been developed for dopamine sensing. nih.gov Additionally, phenyl carboxylic acid-functionalized electrodes have demonstrated high sensitivity and selectivity for dopamine.

The table below provides examples of boronic acid-based systems for the detection of catecholamines.

| Sensor Platform | Boronic Acid Derivative/Functionalization | Analyte | Detection Method | Limit of Detection (LOD) |

| Electrochemical Sensor | Phenylboronic acid | Dopamine | Electrochemistry | Not specified nih.gov |

| Ion-Selective Electrode | Piperazine-based phenylboronic acid | Dopamine | Potentiometry | Not specified nih.gov |

| Modified Glassy Carbon Electrode | Phenyl carboxylic acid | Dopamine | Electrochemistry | 5.6 x 10⁻⁹ M |

Affinity-Based Enrichment of Biomolecules for Proteomics and Glycomics

The comprehensive analysis of proteins (proteomics) and glycans (glycomics) in complex biological samples often requires an initial enrichment step to isolate the molecules of interest. Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins and glycopeptides.